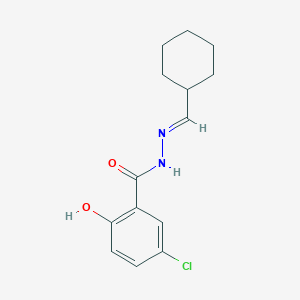![molecular formula C25H21N3O3 B449447 10-(3-nitrophenyl)-14-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one CAS No. 330557-62-5](/img/structure/B449447.png)
10-(3-nitrophenyl)-14-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-nitrophenyl)-14-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties. This particular compound features a unique structure with a nitrophenyl group and a phenyl group attached to a hexahydrobenzo[b][1,4]benzodiazepin-7-one core, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-nitrophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a nitro group is added to the phenyl ring.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired benzodiazepine structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. Continuous flow synthesis allows for precise control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
10-(3-nitrophenyl)-14-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly used.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzodiazepines.
Scientific Research Applications
10-(3-nitrophenyl)-14-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anxiolytic, sedative, and anticonvulsant agent.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of 6-(3-nitrophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one involves its interaction with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This interaction enhances the binding activity of GABA, leading to increased inhibitory effects in the central nervous system. The compound’s anxiolytic, sedative, and anticonvulsant properties are attributed to this mechanism .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Nitrazepam: Another benzodiazepine with strong hypnotic and anticonvulsant properties.
Flunitrazepam: Known for its potent sedative and amnestic effects.
Uniqueness
10-(3-nitrophenyl)-14-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is unique due to its specific structural features, including the presence of both nitrophenyl and phenyl groups.
Properties
IUPAC Name |
6-(3-nitrophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c29-23-15-18(16-7-2-1-3-8-16)14-22-24(23)25(17-9-6-10-19(13-17)28(30)31)27-21-12-5-4-11-20(21)26-22/h1-13,18,25-27H,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJXKUBLINQPCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[N-({4-nitrophenyl}acetyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B449364.png)
![N'-[1-(3,4-dichlorophenyl)ethylidene]dodecanohydrazide](/img/structure/B449366.png)

![N'-[(5-methyl-2-furyl)methylene]-2-(2-toluidino)propanohydrazide](/img/structure/B449369.png)
![4-({(E)-2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE](/img/structure/B449374.png)
![Methyl 4-(4-fluorophenyl)-2-[(2,2,3,3,4,4,5,5-octafluoro-6-{[4-(4-fluorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-6-oxohexanoyl)amino]-3-thiophenecarboxylate](/img/structure/B449375.png)
![N'~3~-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]-1H-INDOLE-3-CARBOHYDRAZIDE](/img/structure/B449377.png)
![N-{4-[(1Z)-1-{2-[amino(oxo)acetyl]hydrazinylidene}ethyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B449378.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]butanohydrazide](/img/structure/B449381.png)
![N-(3-BROMOPHENYL)-4-OXO-4-{2-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]HYDRAZINO}BUTANAMIDE](/img/structure/B449383.png)

![N-{4-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B449386.png)
![Ethyl cyano[(4-{4-[2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazino]benzyl}phenyl)hydrazono]acetate](/img/structure/B449387.png)
![N-(4-{N-[hydroxy(diphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B449389.png)
